molecular formula C20H10F7NO4 B10756987 2-({[2,3,5,6-Tetrafluoro-3'-(Trifluoromethoxy)biphenyl-4-Yl]amino}carbonyl)cyclopenta-1,3-Diene-1-Carboxylic Acid

2-({[2,3,5,6-Tetrafluoro-3'-(Trifluoromethoxy)biphenyl-4-Yl]amino}carbonyl)cyclopenta-1,3-Diene-1-Carboxylic Acid

Cat. No.: B10756987
M. Wt: 461.3 g/mol
InChI Key: ULMUPVXFUDHRGH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-({[2,3,5,6-TETRAFLUORO-3’-(TRIFLUOROMETHOXY)BIPHENYL-4-YL]AMINO}CARBONYL)CYCLOPENTA-1,3-DIENE-1-CARBOXYLIC ACID typically involves multiple steps, including the formation of the biphenyl core and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups . This reaction is known for its mild conditions and high tolerance for various functional groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various acids or bases to facilitate substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-({[2,3,5,6-TETRAFLUORO-3’-(TRIFLUOROMETHOXY)BIPHENYL-4-YL]AMINO}CARBONYL)CYCLOPENTA-1,3-DIENE-1-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme that catalyzes a key step in the de novo synthesis of pyrimidines . By inhibiting DHODH, the compound can reduce the proliferation of rapidly dividing cells, which is beneficial in conditions such as cancer and autoimmune diseases. The molecular targets and pathways involved include the binding of the compound to the active site of DHODH, thereby blocking its activity.

Comparison with Similar Compounds

Similar compounds to 2-({[2,3,5,6-TETRAFLUORO-3’-(TRIFLUOROMETHOXY)BIPHENYL-4-YL]AMINO}CARBONYL)CYCLOPENTA-1,3-DIENE-1-CARBOXYLIC ACID include other DHODH inhibitors and fluorinated biphenyl derivatives. Some examples are:

The uniqueness of 2-({[2,3,5,6-TETRAFLUORO-3’-(TRIFLUOROMETHOXY)BIPHENYL-4-YL]AMINO}CARBONYL)CYCLOPENTA-1,3-DIENE-1-CARBOXYLIC ACID lies in its specific combination of fluorinated biphenyl and cyclopentadiene structures, which contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H10F7NO4

Molecular Weight

461.3 g/mol

IUPAC Name

2-[[2,3,5,6-tetrafluoro-4-[3-(trifluoromethoxy)phenyl]phenyl]carbamoyl]cyclopenta-1,3-diene-1-carboxylic acid

InChI

InChI=1S/C20H10F7NO4/c21-13-12(8-3-1-4-9(7-8)32-20(25,26)27)14(22)16(24)17(15(13)23)28-18(29)10-5-2-6-11(10)19(30)31/h1-5,7H,6H2,(H,28,29)(H,30,31)

InChI Key

ULMUPVXFUDHRGH-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(=C1C(=O)O)C(=O)NC2=C(C(=C(C(=C2F)F)C3=CC(=CC=C3)OC(F)(F)F)F)F

Origin of Product

United States

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